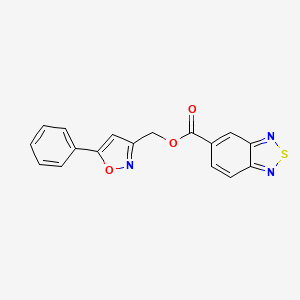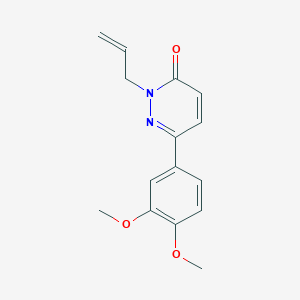![molecular formula C19H16N4O2 B6581793 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide CAS No. 1208868-82-9](/img/structure/B6581793.png)
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide, also known as OXD-Indole-3-Carboxamide (OXD-ICA) is an indole-based amide derivative, which is a novel synthetic compound with potential therapeutic applications. OXD-ICA has been studied in the context of its potential use in the treatment of various diseases, such as cancer, neurodegenerative diseases, and inflammation. OXD-ICA has been found to possess a number of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.
科学的研究の応用
OXD-ICA has been studied in a variety of scientific research applications. It has been used in the study of inflammation, cancer, and neurodegenerative diseases. Studies have shown that OXD-ICA has anti-inflammatory, anti-tumor, and neuroprotective effects. It has also been used in the study of cell signaling pathways, such as the NF-κB pathway. In addition, OXD-ICA has been used to study the effects of oxidative stress on cells.
作用機序
The exact mechanism of action of OXD-ICA is not yet fully understood. However, it is believed to act by inhibiting the activity of the NF-κB pathway. This pathway is involved in the regulation of inflammation, cell growth, and cell death. OXD-ICA is also thought to act by increasing the levels of antioxidant enzymes, such as superoxide dismutase and catalase.
Biochemical and Physiological Effects
OXD-ICA has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation, cell growth, and cell death. OXD-ICA has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, OXD-ICA has been found to have anti-inflammatory, anti-tumor, and neuroprotective effects.
実験室実験の利点と制限
The use of OXD-ICA in laboratory experiments has a number of advantages and limitations. One of the main advantages of using OXD-ICA is that it is relatively easy to synthesize and is relatively stable in solution. However, it is important to note that OXD-ICA is a relatively new compound and there is still much to be learned about its effects and mechanisms of action. In addition, the use of OXD-ICA in laboratory experiments may be limited by its instability in solution and its tendency to form aggregates.
将来の方向性
There are a number of potential future directions for the use of OXD-ICA in scientific research. One potential direction is to further study the effects of OXD-ICA on cell signaling pathways, such as the NF-κB pathway. In addition, further research could be conducted to better understand the mechanism of action of OXD-ICA and its effects on inflammation, cell growth, and cell death. Another potential direction is to study the effects of OXD-ICA on oxidative stress and its potential use in the treatment of diseases related to oxidative stress. Finally, further research could be conducted to explore the potential therapeutic applications of OXD-ICA in the treatment of various diseases, such as cancer, neurodegenerative diseases, and inflammation.
合成法
OXD-ICA can be synthesized using a variety of methods. For example, it can be synthesized from the reaction of 2,5-dimethylphenol and 1,3,4-oxadiazole in the presence of anhydrous sodium acetate and acetic acid. The reaction is carried out at room temperature and the product is isolated by column chromatography. Alternatively, OXD-ICA can be synthesized from the reaction of 2,5-dimethylphenol and 1,3,4-oxadiazole in the presence of acetic anhydride and acetic acid.
特性
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-11-7-8-12(2)14(9-11)18-22-23-19(25-18)21-17(24)15-10-20-16-6-4-3-5-13(15)16/h3-10,20H,1-2H3,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEMVOJWOMRODY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2,5-dimethylfuran-3-carboxamide](/img/structure/B6581718.png)
![N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6581726.png)
![N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6581736.png)
![N-{[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B6581739.png)

![[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate](/img/structure/B6581758.png)
![[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate](/img/structure/B6581766.png)
![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetate](/img/structure/B6581771.png)
![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-oxo-1,2-dihydropyridine-3-carboxylate](/img/structure/B6581776.png)
![2-(3-{[(1-methylpiperidin-2-yl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine](/img/structure/B6581784.png)
![2-{3-[({imidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}pyridine](/img/structure/B6581788.png)

![N-(3-chloro-4-fluorophenyl)-2-[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6581820.png)
![N-{6-acetyl-3-carbamoyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-methyl-1-(propan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B6581830.png)